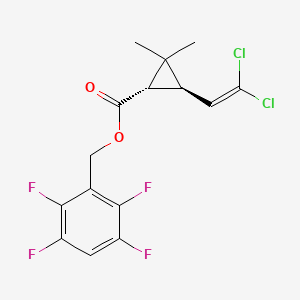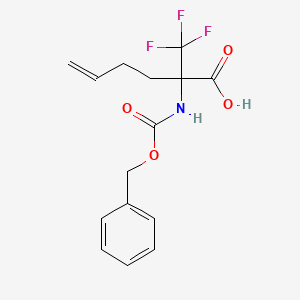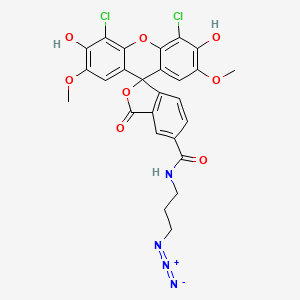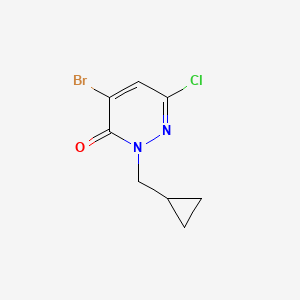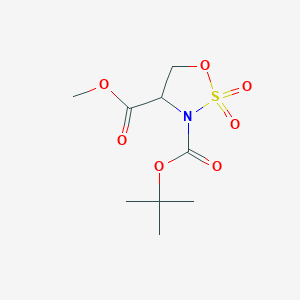
3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate: is an organic compound with a complex structure that includes tert-butyl and methyl groups, as well as a dioxooxathiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl and methyl esters with oxathiazolidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure consistent quality and efficiency. Purification steps such as crystallization or chromatography are also employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it a useful tool for probing biological systems and understanding biochemical processes.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs or as a chemical probe for studying disease mechanisms.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An organic compound with a similar tert-butyl group but different overall structure.
4-tert-butyl-3-iodoheptane: Another compound featuring a tert-butyl group, used in different chemical contexts.
Uniqueness: What sets 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate apart is its dioxooxathiazolidine ring, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H15NO7S |
|---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C9H15NO7S/c1-9(2,3)17-8(12)10-6(7(11)15-4)5-16-18(10,13)14/h6H,5H2,1-4H3 |
InChI Key |
HJGPFSSCXYNPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
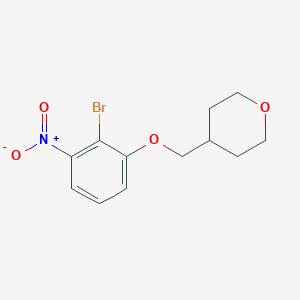
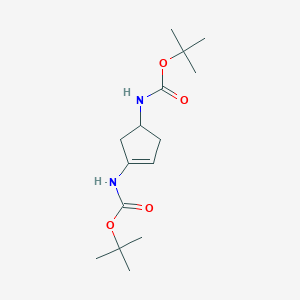

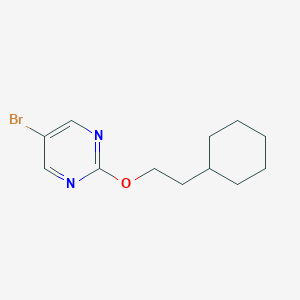
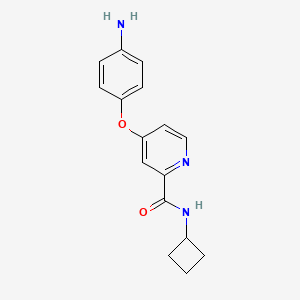
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

